
2-Methyl-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound. It belongs to the class of organic compounds known as n-acylpyrrolidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly provided in the available resources .Scientific Research Applications
Synthetic Chemistry Applications
A key aspect of research on 2-Methyl-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its synthesis and the exploration of its chemical properties. For instance, the molecule has been used in the mild synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, showcasing the application of oxone in the oxidation process, which highlights a safe and effective method for producing pyrimidine analogues S. Hongbin (2011). Another study details the chemoselective reactions of related electrophiles with amines, offering insights into the synthesis processes involving pyrimidine derivatives, emphasizing the role of steric and electronic factors in reaction selectivity R. Baiazitov et al. (2013).
Antimicrobial Activity
Research on pyrimidine derivatives also extends into pharmacology, where their antimicrobial properties are investigated. A notable study elaborates on the synthesis and antimicrobial activity of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, highlighting some compounds' effectiveness against microbial strains Y. Ammar et al. (2004).
Material Science and Corrosion Inhibition
In material science, the molecule has been studied for its potential in corrosion inhibition. A paper presents quantum chemical and molecular dynamic simulation studies predicting the inhibition efficiencies of certain piperidine derivatives on iron corrosion. This research emphasizes the importance of computational methods in evaluating the effectiveness of corrosion inhibitors S. Kaya et al. (2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methyl-4-(1-methylsulfonylpiperidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-9-12-6-5-11(13-9)17-10-4-3-7-14(8-10)18(2,15)16/h5-6,10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEICYBYCBVPYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670708.png)
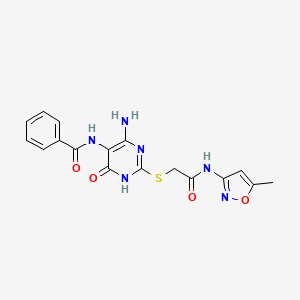
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2670715.png)
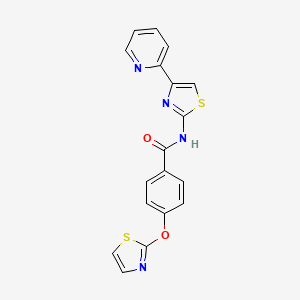
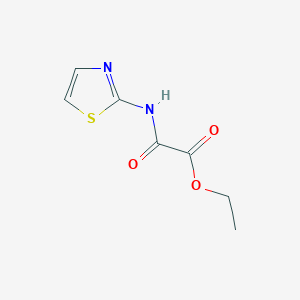
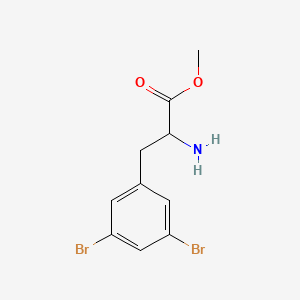
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2670719.png)
![methyl 4-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2670720.png)
![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B2670721.png)

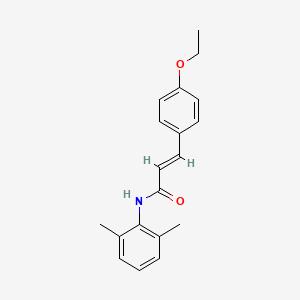
![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2670728.png)
